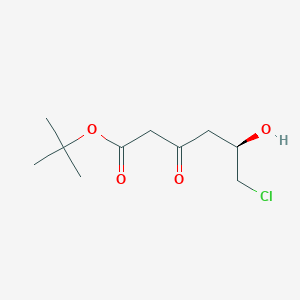

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

Description

Properties

IUPAC Name |

tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426933 | |

| Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404958-08-3 | |

| Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The ketone group at the 3-position of the substrate undergoes stereoselective reduction to yield a diol with ≥80% diastereomeric excess (de). The micellar system, formed using anionic surfactants like sodium lauryl sulfate or cationic surfactants such as benzalkonium chloride, stabilizes the transition state and improves reagent solubility. The reaction proceeds at 0–5°C, minimizing side reactions such as epimerization or over-reduction.

Advantages and Limitations

This method eliminates the need for cryogenic conditions (-78°C) required in earlier borane-mediated reductions, significantly reducing energy consumption. However, the diastereomeric excess remains moderate compared to enzymatic approaches, necessitating subsequent purification steps. The use of aqueous media aligns with green chemistry principles, though surfactant removal adds downstream processing complexity.

Catalytic Hydrogenation with Ruthenium-BINAP Complexes

CN 103483195 A discloses a high-yield route employing chiral ruthenium catalysts, specifically Ru[(R)-TolBINAP]Cl₂, for asymmetric hydrogenation of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.

Catalytic System and Parameters

The substrate dissolved in ethanol undergoes hydrogenation at 3–5 MPa H₂ pressure and 40–60°C for 4–7 hours. The Ru catalyst induces enantioselective reduction via dynamic kinetic resolution, achieving 90–95% yield and >99% enantiomeric excess (ee). Key to this method is the ligand’s configuration, where the (R)-TolBINAP ligand ensures precise facial selectivity during hydride transfer.

Industrial Scalability

This method’s operational simplicity—ambient temperature and reusable catalysts—makes it suitable for large-scale production. However, the cost of ruthenium complexes and ligand synthesis may limit economic viability for low-volume applications. Post-reaction purification involves solvent extraction and crystallization, yielding pharmaceutical-grade material.

Enzymatic Synthesis Using Ketoreductases

CN 104328148 A highlights an enzymatic approach leveraging ketoreductase (KRED) to reduce the 3-keto group with exceptional stereocontrol.

Biocatalytic Process Design

The substrate is incubated with NADPH-dependent KRED in a buffered aqueous solution (pH 7.0–7.5) at 25–30°C. Co-factor regeneration is achieved via glucose dehydrogenase (GDH), enabling catalytic cycles that reduce NADP⁺ to NADPH. This system achieves 98–99% conversion and >99% ee, outperforming chemical methods in stereoselectivity.

Environmental and Economic Considerations

Enzymatic synthesis operates under mild conditions, eliminating hazardous solvents and reducing energy inputs. However, enzyme production costs and sensitivity to substrate inhibition pose challenges. Advances in immobilized enzyme technology and directed evolution are addressing these limitations, enhancing process robustness.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters across the three methodologies:

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block for Drug Synthesis

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate serves as an important chiral building block in the synthesis of pharmaceuticals, especially statins, which are widely used to lower cholesterol levels. The compound's chirality is crucial for enantioselective synthesis, enabling the production of biologically active compounds with specific therapeutic effects. For instance, it is a precursor for the synthesis of Rosuvastatin, a potent HMG-CoA reductase inhibitor used for managing hyperlipidemia .

Chemoenzymatic Synthesis

The compound can be synthesized using chemoenzymatic methods that enhance enantiomeric excess (ee) values. Enzymatic transesterification allows for high ee values, which are essential for the efficacy of pharmaceutical compounds. The reduction of β-hydroxy ketones using sodium borohydride in aqueous isopropyl alcohol is another optimized step that improves diastereomeric ratios, ensuring the purity and effectiveness of the final products .

Agrochemical Applications

Development of Chiral Agrochemicals

The methodologies employed in synthesizing this compound can be adapted to create new agrochemicals. The introduction of chirality into these compounds can significantly influence their biological activity and selectivity. For example, chirality can enhance the effectiveness of pesticides and herbicides while minimizing their environmental impact.

Material Science Applications

Synthesis of Functional Materials

In material science, this compound is utilized to produce chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones. These compounds can undergo diastereoselective catalytic hydrogenation to yield cis-2,6-disubstituted 1,3-dioxan-4-ones. The ability to control stereochemistry is crucial for developing materials with specific optical properties and functionalities.

Case Studies

Case Study: Synthesis for Statins

A notable case study involves the synthesis of this compound as an intermediate in producing Rosuvastatin. The process includes multiple steps: reduction using sodium borohydride followed by specific protecting group strategies to enhance yield and minimize side products . This case exemplifies how optimizing synthetic routes can lead to more efficient production methods for important pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate involves its interaction with specific molecular targets. The presence of the chloro and hydroxyl groups allows it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Stereochemical Configuration : The (S)-enantiomer is preferentially synthesized due to its role in statin side chains. Engineered alcohol dehydrogenases (ADHs), such as mutant Lactobacillus kefir ADH, achieve >99% enantiomeric excess (ee) for the (S)-form . In contrast, the (R)-enantiomer requires distinct biocatalysts or synthetic routes, limiting its industrial adoption .

- Catalytic Efficiency :

- The (S)-form is produced with a high space-time yield (up to 300 g/L·day) using engineered ADHs .

- The (R)-form lacks comparable catalytic systems, with reported activities for similar (R)-configured reductases (e.g., Lentilactobacillus parabuchneri SDR) showing lower specific activity (53.6 U/g vs. 15,750 U/g for the (S)-form) .

Analogous Tert-Butyl Esters

Tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate

- Structural Difference: Substitution of chlorine with a cyano group at C4.

- Utility : Intermediate for HMG-CoA reductase inhibitors, synthesized via Blaise reaction with nitriles .

- Catalytic Challenges : Requires in situ zinc activation, unlike the chloro derivative, which undergoes direct enzymatic reduction .

Tert-butyl 2-acetyl-5-acetyloxy-3-oxohexanoate (CAS 113802-17-8)

- Structural Complexity : Additional acetyl groups at C2 and C3.

- Applications: Limited industrial use due to instability and lack of commercial availability .

Stability and Degradation

- Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate: Shows hygroscopicity and requires storage at –20°C under inert atmosphere .

Research Findings and Data Tables

Table 1: Molecular Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number | Storage Conditions |

|---|---|---|---|---|

| (R)-6-chloro-5-hydroxy-3-oxohexanoate | C₁₀H₁₇ClO₄ | 236.69 | 154026-92-3 | –20°C, inert atmosphere |

| (S)-6-chloro-5-hydroxy-3-oxohexanoate | C₁₀H₁₇ClO₄ | 236.69 | 154026-92-3 | –20°C, inert atmosphere |

| 6-cyano-5-hydroxy-3-oxohexanoate | C₁₁H₁₇NO₅ | 243.26 | Not reported | Ambient, dry conditions |

Table 2: Catalytic Performance of ADHs

| Enzyme Source | Substrate | Activity (U/g dry cell weight) | Enantioselectivity |

|---|---|---|---|

| Lactobacillus kefir ADH (mutant) | (S)-6-chloro-5-hydroxy-3-oxohexanoate | 15,750 | >99% ee (S) |

| Lentilactobacillus parabuchneri SDR | (R)-configured analogs | 53.6 | Moderate (R) |

Biological Activity

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.69 g/mol. The compound features a tert-butyl group , a chlorine atom , and a hydroxyl group , contributing to its unique chemical behavior and biological activities. The presence of a chiral center at the 5-position allows for enantioselective reactions, making it a valuable intermediate in organic synthesis.

Cholesterol-Lowering Effects

Research indicates that this compound exhibits significant biological activity, particularly in lowering low-density lipoprotein cholesterol (LDL-C) levels. This property is crucial for its potential use in treating hyperlipidemia and related cardiovascular diseases. Studies suggest that the compound shows minimal interactions with cytochrome P450 3A4 enzymes, indicating a lower risk of drug-drug interactions, which enhances its safety profile for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Chiral Catalysis : Utilizing chiral catalysts to ensure the desired stereochemistry at the 5-position.

- Reduction Reactions : Employing enzymatic or chemical reduction techniques to convert precursors into the target compound.

- Functional Group Modifications : Selective modifications of hydroxyl and carbonyl groups to enhance biological activity.

The synthetic routes often leverage environmentally friendly methods, aligning with modern green chemistry principles .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Enantiomer with potentially different activity | |

| 6-Chlorohexanoic Acid | Lacks tert-butyl group; simpler structure | |

| Callystatin A | Complex natural product derived from similar precursors |

This table highlights the uniqueness of this compound in terms of its stereochemistry and functional groups, which confer distinct biological activities compared to these similar compounds.

Case Studies

- LDL-C Lowering Study : In clinical trials assessing lipid-lowering agents, this compound demonstrated significant reductions in LDL-C levels without adverse effects commonly associated with statins.

- Enzymatic Reduction Research : Studies involving enzymatic reductions have shown that using specific enzymes from Candida magnoliae can produce high yields of desired stereoisomers from this compound, emphasizing its utility in synthetic biology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate?

- Methodological Answer :

- Chemoenzymatic Reduction : Alcohol dehydrogenase from Lactobacillus brevis (LBADH) catalyzes the enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDHE) to yield the (S)-enantiomer with >99.5% ee. For the (R)-enantiomer, Baker’s yeast in biphasic systems achieves 90–94% ee .

- Blaise Reaction : In situ zinc activation with organic acids enables the transformation of nitriles (e.g., (S)-4-chloro-3-trimethylsilyloxybutyronitrile) into the target compound .

- Diastereoselective Reductions : Syn-selective NaBH₄ reduction of β-keto groups in δ-hydroxy-β-keto esters, followed by recrystallization to >99% diastereomeric excess (de) .

Q. How is the enantiomeric excess (ee) of tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate determined?

- Methodological Answer :

- Derivatization : React the compound with NaBH₄ (0.6 equiv) in ethanol at 0°C for 30 minutes, followed by acetic acid quenching.

- Chromatography : Analyze using an FS-Cyclodextrin β1/P 50 m column (0.32 mm ID) to resolve enantiomers .

- Validation : Cross-check with kinetic models (e.g., irreversible degradation kinetics) to ensure no racemization during analysis .

Q. What are the key applications of this compound in organic synthesis?

- Methodological Answer :

- Natural Product Synthesis : Intermediate for (–)-callystatin (cytotoxic marine polyketide) and semi-vioxanthin .

- Pharmaceutical Precursors : Used in statin side-chain synthesis (e.g., atorvastatin) via LBADH-catalyzed reductions in fed-batch systems .

- Chiral Building Blocks : Permutation of syn/anti borohydride reductions yields all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate (>99.3% ee) .

Advanced Research Questions

Q. How can substrate instability and low solubility be mitigated in bioreactor systems?

- Methodological Answer :

- Multiphase Bioreactors : Use water-organic solvent systems (e.g., di-isopropyl ether) to enhance hydrophobic substrate solubility .

- Process Optimization : Monitor pH (5.5–7.0) and temperature (25–30°C) to minimize CDHE degradation. Kinetic modeling predicts degradation rates under varying conditions .

- Enzyme Immobilization : LBADH immobilization on hydrophobic supports improves stability and reusability .

Q. What strategies improve enzyme stability and cofactor recycling in LBADH-catalyzed reductions?

- Methodological Answer :

- Cofactor Regeneration : Couple LBADH with formate dehydrogenase (FDH) for NADPH recycling. Optimize NADP⁺/NADPH ratios (1:10) to minimize costs .

- In Silico Design : Computational analysis of alcohol dehydrogenase secretion signals (e.g., Bacillus subtilis signal peptides) enhances enzyme yield in heterologous systems .

- Fed-Batch Systems : Substrate feeding strategies reduce inhibition and maintain enzyme activity >80% over 24 hours .

Q. How are conflicting data on reaction kinetics and enantioselectivity resolved?

- Methodological Answer :

- Kinetic Profiling : Compare Michaelis-Menten parameters (e.g., Kₘ for CDHE = 2.5 mM, Vₘₐₓ = 0.8 U/mg) across biocatalysts (LBADH vs. Candida parapsilosis reductase) .

- Side Reaction Analysis : Quantify byproducts (e.g., over-reduced diols) via GC-MS and adjust solvent polarity to suppress non-selective pathways .

- Cross-Validation : Reproduce results in continuous stirred-tank reactors (CSTRs) to assess scalability and consistency .

Key Research Challenges

- Substrate Degradation : Irreversible CDHE hydrolysis in aqueous systems requires pH-controlled biphasic reactors .

- Scale-Up Limitations : Fed-batch systems achieve gram-scale synthesis but need optimization for industrial throughput .

- Stereochemical Purity : Conflicting ee values between LBADH and yeast systems necessitate rigorous chiral column validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.